molecular formula C14H21N3O2 B2647830 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2176125-79-2

3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2647830
CAS No.: 2176125-79-2
M. Wt: 263.341
InChI Key: OEZMFHZWRQYYOP-UHFFFAOYSA-N
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Description

3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a piperidine ring, a cyclobutyl group, and a dihydropyrimidinone moiety

Scientific Research Applications

3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are found in many pharmaceuticals and can have a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclobutyl Group: This step often involves the use of cyclobutyl halides or cyclobutyl alcohols under conditions that promote nucleophilic substitution.

    Formation of the Dihydropyrimidinone Moiety: This can be synthesized through Biginelli reactions, which involve the condensation of urea, an aldehyde, and a β-keto ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine and cyclobutyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and other piperidine-based molecules share structural similarities.

    Cyclobutyl Compounds: Molecules containing cyclobutyl groups, such as cyclobutylamine, are structurally related.

    Dihydropyrimidinones: Compounds like dihydropyrimidinone derivatives are similar in structure and function.

Uniqueness

3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is unique due to its combination of a piperidine ring, a cyclobutyl group, and a dihydropyrimidinone moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

3-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c18-13-2-1-12(13)16-7-4-11(5-8-16)9-17-10-15-6-3-14(17)19/h3,6,10-13,18H,1-2,4-5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZMFHZWRQYYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC(CC2)CN3C=NC=CC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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